2-Methylbutanal

描述

2-Methylbutyraldehyde has been reported in Tuber melanosporum, Zea mays, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

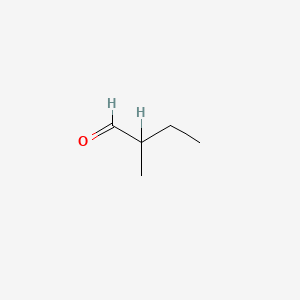

structure in first source

Structure

3D Structure

属性

IUPAC Name |

2-methylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGQBDHUGHBGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021818 | |

| Record name | 2-Methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless to light yellow liquid with an unpleasant odor; [Acros Organics MSDS], colourless to pale yellow liquid | |

| Record name | Butanal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutyraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/441/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

90.00 to 93.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-2-Methylbutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.799-0.804 | |

| Record name | 2-Methylbutyraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/441/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

47.4 [mmHg] | |

| Record name | 2-Methylbutyraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

96-17-3, 57456-98-1 | |

| Record name | 2-Methylbutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbutyraldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanal, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYRALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47H597M1YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-2-Methylbutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-2-Methylbutanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031526 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and key experimental protocols related to 2-Methylbutanal (CAS No. 96-17-3).[1][2] An isomer of pentanal, this branched-chain aldehyde is a volatile organic compound of interest in various fields, including flavor and fragrance science, metabolic research, and as a synthetic intermediate.[1][3] This document consolidates essential quantitative data, details established experimental procedures for its synthesis and analysis, and presents visual diagrams to elucidate its structure and relevant workflows.

Chemical Structure and Identification

This compound is a chiral aldehyde featuring a five-carbon backbone. The name indicates a butane chain with a methyl group substituted at the second carbon and an aldehyde functional group at the first position.[4] It is also commonly known as 2-methylbutyraldehyde.[1]

The structure of this compound gives rise to two enantiomers: (S)-2-methylbutanal and (R)-2-methylbutanal, which may exhibit different biological and sensory properties.[5][6] The racemic mixture is often referred to as (±)-2-Methylbutanal.[7]

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Methylbutyraldehyde, α-Methylbutanal, 2-Formylbutane[1][7]

-

CAS Number: 96-17-3 (for the racemic mixture)[1]

-

InChIKey: BYGQBDHUGHBGMD-UHFFFAOYSA-N[1]

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 86.13 g/mol | [1][5] |

| Boiling Point | 90.0 to 93.0 °C at 760 mmHg | [1][8] |

| Melting Point | -60 °C | [9] |

| Density | 0.8 ± 0.1 g/cm³ | [9] |

| Vapor Pressure | 47.4 mmHg at 25°C | [1] |

| Flash Point | 4.4 °C | [9] |

| Refractive Index | 1.388 - 1.393 | [1] |

| Water Solubility | 11,230 mg/L at 25 °C (estimated) | [8] |

| LogP (Octanol/Water) | 1.267 (estimated) | [8] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and structural elucidation of this compound. Key spectral data are summarized below.

| Spectroscopic Technique | Data Highlights | Reference(s) |

| ¹H NMR (90 MHz, CDCl₃) | Shifts (ppm): 9.63 (d, 1H, -CHO), 2.18-2.33 (m, 1H, -CH(CH₃)-), 1.64-1.85 (m, 1H, -CH₂-), 1.33-1.54 (m, 1H, -CH₂-), 1.09 (d, 3H, -CH(CH₃)-), 0.94 (t, 3H, -CH₂CH₃) | [1] |

| ¹³C NMR (15.09 MHz, CDCl₃) | Shifts (ppm): 205.20 (C=O), 47.83 (-CH(CH₃)-), 23.63 (-CH₂-), 12.89 (-CH(CH₃)-), 11.36 (-CH₂CH₃) | [4] |

| Infrared (IR) Spectroscopy (Film) | Key Peaks (cm⁻¹): 2970, 2940, 2890 (C-H stretch), 2820, 2710 (aldehyde C-H stretch), 1725 (C=O stretch), 1460 (C-H bend) | |

| Mass Spectrometry (GC-MS) | Top m/z Peaks: 41, 29, 57 | [4] |

Experimental Protocols

Synthesis of (S)-(+)-2-Methylbutanal via Oxidation

This protocol details the synthesis of (S)-(+)-2-methylbutanal from (S)-(−)-2-methyl-1-butanol, adapted from a procedure in Organic Syntheses. This method employs a TEMPO-catalyzed oxidation using sodium hypochlorite.

Materials:

-

(S)-(−)-2-methyl-1-butanol (44.05 g, 0.50 mol)

-

2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) (0.78 g, 5 mmol)

-

Dichloromethane (CH₂Cl₂) (170 mL)

-

Potassium bromide (KBr) (5.95 g, 0.050 mol)

-

Deionized water

-

1 M aqueous sodium hypochlorite (NaOCl) (550 mL)

-

10% aqueous hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

10% aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flask is charged with (S)-(−)-2-methyl-1-butanol, TEMPO, and dichloromethane.

-

A solution of potassium bromide in 25 mL of water is added to the flask.

-

The mixture is vigorously stirred and cooled to -10°C using a salt-ice bath.

-

Aqueous sodium hypochlorite (1 M), with its pH adjusted to 9.5, is added over 15-20 minutes, ensuring the reaction temperature is maintained between 10 and 15°C.

-

The reaction mixture is stirred for an additional 3 minutes.

-

The layers are separated, and the aqueous phase is extracted twice with 50 mL portions of dichloromethane.

-

The combined organic extracts are washed sequentially with:

-

100 mL of 10% aqueous HCl containing 1.6 g of potassium iodide.

-

60 mL of 10% aqueous sodium thiosulfate.

-

60 mL of water.

-

-

The organic phase is dried over anhydrous magnesium sulfate.

-

The product is purified by distillation at atmospheric pressure through a 20-cm Vigreux column, collecting the fraction at 90–92°C. This yields (S)-(+)-2-methylbutanal as a colorless oil.

Figure 2. Experimental workflow for the synthesis of (S)-(+)-2-Methylbutanal.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantitative analysis of this compound in a liquid matrix using a stable isotope-labeled internal standard.

Materials and Reagents:

-

This compound analytical standard

-

This compound-¹³C₂ (or other suitable labeled internal standard)

-

Methanol (GC grade)

-

Deionized water

-

Sodium chloride (analytical grade)

-

20 mL headspace vials with PTFE/silicone septa

-

Helium (carrier gas, 99.999% purity)

Procedure:

-

Standard Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare a stock solution of the internal standard (e.g., 1 mg/mL in methanol).

-

Create a series of working calibration standards (e.g., 1-100 µg/L) by diluting the stock solution in deionized water in headspace vials.

-

-

Sample Preparation:

-

Place a defined volume of the liquid sample (e.g., 10 mL) into a 20 mL headspace vial.

-

Add a consistent amount of NaCl (e.g., 3 g) to each vial to enhance the volatility of the analyte.

-

Spike each sample, blank, and calibration standard with a precise volume of the internal standard working solution.

-

Immediately seal the vials and vortex for 1 minute.

-

-

Headspace GC-MS Analysis:

-

Equilibrate the vials at a set temperature (e.g., 60°C) for a defined time (e.g., 15 minutes).

-

Inject a portion of the headspace into the GC-MS system.

-

GC Conditions (Example):

-

Column: DB-WAX or similar polar column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min.

-

Inlet: Splitless mode, 250°C.

-

-

MS Conditions (Example):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 57, 86) and its labeled internal standard.

-

-

Spectroscopic Sample Preparation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).

-

For ¹³C NMR, a higher concentration is recommended, using as much material as will give a saturated solution.

-

Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the tube is adequate (typically >4 cm).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

For a neat liquid sample, place a single drop of this compound onto the surface of a salt plate (e.g., KBr or NaCl).

-

Gently place a second salt plate on top to create a thin, uniform film of the liquid between the plates.

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum.

-

After analysis, the plates must be cleaned thoroughly with a suitable dry solvent (e.g., dichloromethane or isopropanol) and stored in a desiccator.

-

Safety and Handling

This compound is a highly flammable liquid and vapor.[10][11][12] It causes serious eye irritation and may cause respiratory irritation and allergic skin reactions.[10][11] It is also toxic to aquatic life with long-lasting effects.[12]

-

Handling: Work in a well-ventilated area or fume hood.[10] Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[10] Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, open flames, and other ignition sources.[10][13] All equipment should be properly grounded to prevent static discharge.[13][14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[10][14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant Safety Data Sheet (SDS) before handling this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. benchchem.com [benchchem.com]

- 5. depts.washington.edu [depts.washington.edu]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. DE3744212A1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 8. CA1313195C - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. sites.uclouvain.be [sites.uclouvain.be]

- 11. researchgate.net [researchgate.net]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

The Natural Occurrence of 2-Methylbutanal: A Technical Guide for Researchers

An In-depth Examination of its Presence in Plants and Foods, Biosynthetic Pathways, and Analytical Methodologies

Introduction

2-Methylbutanal, also known as 2-methylbutyraldehyde, is a volatile organic compound (VOC) that plays a pivotal role in the sensory profiles of a vast array of plant-based and fermented foods.[1] This branched-chain aldehyde is characterized by its potent malty, chocolate-like, and fruity aroma, contributing significantly to the flavor complexity of products such as cocoa, coffee, beer, wine, and cheese.[1][2] As a naturally occurring metabolite in plants, fungi, and bacteria, understanding the distribution, concentration, and formation pathways of this compound is of paramount importance for food scientists, flavor chemists, and researchers in the fields of metabolomics and drug development who may encounter it as a biomarker.[1][3][4]

The formation of this compound is primarily linked to the degradation of the essential amino acid L-isoleucine through both enzymatic and heat-induced chemical reactions.[1][2] Its presence and concentration can be indicative of specific metabolic activities, processing conditions, and the overall quality of food products. This guide provides a comprehensive overview of the natural occurrence of this compound, its principal formation pathways, quantitative data from various sources, and detailed experimental protocols for its accurate analysis.

Biosynthetic and Formation Pathways

The presence of this compound in natural products is predominantly the result of two key pathways: the Ehrlich pathway in living organisms like plants and yeast, and the Strecker degradation pathway during food processing.

Biosynthesis via the Ehrlich Pathway

The primary enzymatic route for the formation of this compound in biological systems, including plants and fermentative microorganisms like Saccharomyces cerevisiae, is the Ehrlich pathway.[1][3] This pathway facilitates the catabolism of amino acids into their corresponding fusel alcohols and aldehydes. For this compound, the precursor is the branched-chain amino acid L-isoleucine.[1]

The key steps are as follows:

-

Transamination : L-isoleucine undergoes transamination, where its amino group is transferred to an α-keto acid (like α-ketoglutarate). This reaction is catalyzed by a branched-chain amino acid aminotransferase, yielding α-keto-β-methylvaleric acid.[1]

-

Decarboxylation : The resulting α-keto acid is then decarboxylated by a decarboxylase enzyme, which removes the carboxyl group as carbon dioxide to produce this compound.[1]

-

Reduction (Optional) : Subsequently, this compound can be reduced by an alcohol dehydrogenase to form its corresponding alcohol, 2-methyl-1-butanol, which is another significant flavor compound.[1]

References

Physical and chemical characteristics of 2-Methylbutanal.

An In-depth Technical Guide to 2-Methylbutanal

This technical guide provides a comprehensive overview of the physical, chemical, and safety characteristics of this compound (CAS No: 96-17-3). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details experimental protocols, chemical reactivity, and presents key data in structured tables and process diagrams.

Physical and Chemical Properties

This compound, also known as 2-methylbutyraldehyde, is a branched-chain aldehyde. It is a colorless liquid at room temperature with a characteristic fruity odor.[1] This compound is utilized as a flavoring agent and as a crucial intermediate in the synthesis of other organic compounds.[1][2]

Physical Characteristics

The key physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Physical Description | Clear, colorless to light yellow liquid | [3] |

| Boiling Point | 90.0 to 93.5 °C at 760 mmHg | [3] |

| Melting Point | -60 °C | |

| Density | 0.799 - 0.806 g/cm³ at 20-25°C | [3] |

| Vapor Pressure | 47.4 - 49.3 mmHg at 25°C | [3] |

| Flash Point | 4.4 °C | |

| Refractive Index | 1.388 - 1.393 at 20°C | [3] |

| Solubility | Limited solubility in water; soluble in organic solvents | [1] |

| LogP (Octanol/Water) | 1.25 |

Chemical Identifiers

Below is a table of common chemical identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₅H₁₀O | [4] |

| Molecular Weight | 86.13 g/mol | [3] |

| CAS Registry Number | 96-17-3 | [4] |

| SMILES | CCC(C)C=O | [1][3] |

| InChI | InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3 | [1] |

| InChIKey | BYGQBDHUGHBGMD-UHFFFAOYSA-N | [3] |

Spectral Data

Spectral analysis is crucial for the identification and quantification of this compound. The following table summarizes available spectral data.

| Spectrum Type | Availability and Key Characteristics | Source(s) |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available. Key fragments (m/z) include 29, 41, and 57. | [5][6] |

| Infrared (IR) Spectroscopy | Gas-phase IR spectrum data is available from NIST. | [7] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectra are available. Experimental ¹H NMR data has been recorded in CDCl₃. | [5][8] |

Chemical Reactivity

This compound exhibits typical aldehyde reactivity, making it a versatile intermediate in organic synthesis.[2]

-

Oxidation : It can be oxidized to form (S)-(+)-2-Methylbutanoic acid. During certain oxidation reactions, this can be an isolable byproduct.[9]

-

Reduction : The aldehyde group can be reduced to a primary alcohol, forming 2-methylbutanol. A common reducing agent for this transformation is sodium borohydride (NaBH₄), followed by an aqueous workup.[10]

-

Reductive Amination : It reacts with amines in the presence of a reducing agent (e.g., H₂) and a catalyst (e.g., Rhodium) to form substituted amines, such as N,N-Diethyl-2-methyl-1-butanamine.

-

Condensation Reactions : this compound undergoes condensation with compounds containing active methylene groups. For example, it reacts with benzyl cyanide to form α-(2-Methylbutylidene)benzeneacetonitrile and with acetophenones and malononitrile to synthesize 2-amino-3-cyanopyridine derivatives.

-

Reaction with Formaldehyde : In the presence of an aldolization catalyst, this compound's isomers, n-pentanal and 3-methylbutanal, react with formaldehyde. This reaction is exploited for the purification of this compound via distillation, as the products formed from the isomers are higher boiling.[11][12]

Experimental Protocols

Synthesis Protocols

Protocol 1: Synthesis via Hydroformylation of 2-Butene

This industrial process synthesizes this compound by reacting 2-butene with hydrogen and carbon monoxide.[13]

-

Catalyst System : A rhodium-based catalyst, such as hydridocarbonyltris(triphenylphosphine) rhodium, is used in the presence of excess triphenylphosphine ligand.[13]

-

Reaction Conditions : The reaction is conducted in a suitable organic solvent (e.g., toluene, benzene) at a temperature ranging from 25°C to 200°C and a pressure of at least 1 atm.[13]

-

Reactants : 2-butene is reacted with an equimolar mixture of hydrogen and carbon monoxide (synthesis gas).[13]

-

Procedure : The catalyst, solvent, and excess ligand are charged to a pressure reactor. The reactor is then pressurized with synthesis gas and heated to the desired temperature. 2-butene is then introduced, and the reaction proceeds for a duration of 15 minutes to 10 hours.[13]

-

Outcome : This process yields this compound with minimal formation of the n-pentanal byproduct.[13]

Protocol 2: Synthesis via Oxidation of (S)-(-)-2-Methyl-1-butanol

This laboratory-scale synthesis produces chiral (S)-(+)-2-Methylbutanal.[9]

-

Reagents : (S)-(-)-2-Methyl-1-butanol, sodium hypochlorite (NaOCl) solution, 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) catalyst, potassium bromide, and dichloromethane (CH₂Cl₂).[9]

-

Reaction Setup : A mixture of the alcohol, TEMPO, and potassium bromide in dichloromethane is prepared in a flask and cooled in an ice bath.

-

Oxidation : An aqueous solution of NaOCl is added dropwise to the vigorously stirred mixture, maintaining the temperature below 20°C. The reaction progress is monitored by gas chromatography.

-

Workup : After the reaction is complete, the organic layer is separated. The aqueous layer is extracted with dichloromethane.[9]

-

Purification : The combined organic extracts are washed sequentially with aqueous hydrochloric acid containing potassium iodide (to remove the TEMPO catalyst), aqueous sodium thiosulfate, and water. The organic phase is then dried over anhydrous magnesium sulfate.[9]

-

Isolation : The final product is isolated by distillation, yielding (S)-(+)-2-methylbutanal as a colorless oil.[9]

Purification Protocol

Protocol 3: Purification via Distillation with Formaldehyde

This method is used to separate this compound from its isomers, primarily n-pentanal and 3-methylbutanal.[11]

-

Reactants : A mixture of C₅ aldehydes, formaldehyde (typically 1.1 to 1.4 moles per mole of unwanted isomers), and an aldolization catalyst (e.g., a secondary amine).[11][12]

-

Procedure : The aldehyde mixture, formaldehyde, and catalyst are charged into a distillation apparatus.[11]

-

Distillation : The mixture is heated. The α-unbranched aldehydes (n-pentanal and 3-methylbutanal) react with formaldehyde to form higher-boiling products.[11]

-

Separation : Pure this compound, which does not react under these conditions, is distilled off as the main fraction at a head temperature of around 79°C.[11]

-

Outcome : This process allows for the recovery of this compound in high purity (e.g., 99%) from isomeric mixtures.[11]

Visualizations of Key Processes

The following diagrams illustrate the logical workflow of key synthesis and purification processes for this compound.

Caption: Synthesis of this compound via Hydroformylation.

Caption: Purification Workflow for this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor that can form explosive mixtures with air.[14][15] It is also classified as causing serious eye irritation, potential respiratory irritation, and may cause an allergic skin reaction.[15] The compound is toxic to aquatic life with long-lasting effects.[15]

Hazard Statements (GHS): [15]

-

H225: Highly flammable liquid and vapor.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long lasting effects.

Precautionary Measures: [14]

-

P210: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.

-

P233: Keep container tightly closed.

-

P261: Avoid breathing vapors or mists.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403 + P235: Store in a well-ventilated place. Keep cool.

Proper handling procedures include working in a well-ventilated area or in a closed system, using non-sparking tools, and grounding/bonding containers during transfer to prevent static discharge.[14][16] In case of a spill, use inert absorbent material and avoid combustible materials like sawdust.[14]

References

- 1. CAS 96-17-3: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H10O | CID 7284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Butanal, 2-methyl- [webbook.nist.gov]

- 5. 2-Methylbutyraldehyde(96-17-3) 1H NMR [m.chemicalbook.com]

- 6. Butanal, 2-methyl- [webbook.nist.gov]

- 7. Butanal, 2-methyl- [webbook.nist.gov]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031526) [hmdb.ca]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. quora.com [quora.com]

- 11. CA1313195C - Process for the preparation of this compound - Google Patents [patents.google.com]

- 12. EP0322660B1 - Process for the separation of 2-methyl butanal - Google Patents [patents.google.com]

- 13. US4484006A - Synthesis of this compound - Google Patents [patents.google.com]

- 14. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 15. This compound - ChemInfo Public [recherche.chemikalieninfo.de]

- 16. synerzine.com [synerzine.com]

Spectroscopic Profile of 2-Methylbutanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methylbutanal (also known as 2-methylbutyraldehyde), a significant volatile organic compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₁₀O, with a molecular weight of approximately 86.13 g/mol .[1] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different hydrogen environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.63 | Doublet | 1H | Aldehyde CHO |

| ~2.18 - 2.33 | Multiplet | 1H | CH (CHO)CH₂CH₃ |

| ~1.64 - 1.85 | Multiplet | 1H | CH(CHO)CH ₂CH₃ |

| ~1.33 - 1.54 | Multiplet | 1H | CH(CHO)CH ₂CH₃ |

| ~1.09 | Doublet | 3H | CH(CHO)CH ₃ |

| ~0.94 | Triplet | 3H | CH(CHO)CH₂CH ₃ |

Note: Chemical shifts are referenced to a solvent signal (e.g., CDCl₃ at 7.26 ppm) and can vary slightly based on solvent and concentration.

¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the carbon skeleton of this compound.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~205.2 | CH | Aldehyde C HO |

| ~47.8 | CH | C H(CHO)CH₂CH₃ |

| ~23.6 | CH₂ | CH(CHO)C H₂CH₃ |

| ~12.9 | CH₃ | CH(CHO)C H₃ |

| ~11.4 | CH₃ | CH(CHO)CH₂C H₃ |

Note: Chemical shifts are referenced to a solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2970, 2940, 2890 | Strong | C-H Stretch | Alkyl |

| ~2820, 2710 | Medium | C-H Stretch | Aldehyde |

| ~1725 | Strong | C=O Stretch | Aldehyde |

| ~1460 | Medium | C-H Bend | Alkyl |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 86 | ~5 | [M]⁺ (Molecular Ion) |

| 57 | 100 | [M - C₂H₅]⁺ (Base Peak) |

| 41 | ~90 | [C₃H₅]⁺ |

| 29 | ~95 | [CHO]⁺ or [C₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-25 mg of neat this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

The sample is thoroughly mixed to ensure homogeneity.

-

To remove any particulate matter that could affect spectral quality, the solution is filtered through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

¹H NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm.

-

Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A range of approximately -10 to 220 ppm.

-

Referencing: The spectrum is referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation and Acquisition (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond) of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

A small drop of neat this compound is placed directly onto the center of the ATR crystal.

-

The sample spectrum is acquired by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The spectral data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS):

-

A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane or hexane.

-

The GC is equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms).

-

The GC oven temperature program is set to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.

-

A small volume (e.g., 1 µL) of the sample solution is injected into the heated GC inlet.

-

The separated this compound elutes from the GC column and enters the mass spectrometer.

Mass Analysis:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-150.

-

Source Temperature: 230 °C.

-

Data Acquisition: The mass spectrum is recorded as the this compound peak elutes from the GC.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to 2-Methylbutanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 2-Methylbutanal (CAS No: 96-17-3), a branched-chain aldehyde with significant applications in the flavor and fragrance industries, and emerging importance as a volatile organic compound (VOC) biomarker in clinical diagnostics. This document consolidates essential information on its chemical and physical properties, synthesis, and reactivity. Furthermore, it delves into its biochemical significance, particularly its role in metabolic pathways and its application in biomarker discovery for various pathological conditions. Detailed experimental protocols for its synthesis and quantification in biological matrices are provided to support research and development activities.

Chemical and Physical Properties

This compound, also known as 2-methylbutyraldehyde, is a colorless, volatile liquid with a characteristic fruity and malty odor.[1] Its fundamental properties are summarized below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C5H10O | [2] |

| Molecular Weight | 86.13 g/mol | [3] |

| CAS Number | 96-17-3 | [4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 90-93 °C at 760 mmHg | [2][3] |

| Melting Point | -91 °C | [3][4] |

| Density | 0.799 - 0.804 g/cm³ | [3] |

| Vapor Pressure | 47.4 mmHg | [3] |

| Water Solubility | 11,230 mg/L at 25 °C (estimated) | [2] |

| Refractive Index | 1.388 - 1.393 | [3] |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the hydroformylation (oxo process) of 2-butene.[5] This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene.

Experimental Protocol: Hydroformylation of 2-Butene

This protocol describes a laboratory-scale synthesis of this compound from 2-butene using a rhodium-based catalyst.[5][6]

Materials:

-

2-butene

-

meta-xylene (solvent)

-

Hydridocarbonyltris(triphenylphosphine)rhodium(I) (RhH(CO)(PPh₃)₃) (catalyst)

-

Triphenylphosphine (PPh₃)

-

Hydrogen (H₂)

-

Carbon monoxide (CO)

-

High-pressure autoclave reactor

Procedure:

-

In a suitable flask, dissolve 10 g (0.18 moles) of 2-butene in 150 mL of meta-xylene.

-

To this solution, add 0.165 g (0.18 millimoles) of RhH(CO)(PPh₃)₃ and 0.14 g (0.54 millimoles) of triphenylphosphine.[6]

-

Stir the mixture until the catalyst and ligand are fully dissolved.

-

Transfer the reaction mixture to a 300 mL autoclave under an inert atmosphere (e.g., argon).

-

Pressurize the autoclave with a 1:1 mixture of hydrogen and carbon monoxide to approximately 1050 psi (7.34 x 10⁶ Pa).

-

Heat the autoclave to 100 °C while stirring.

-

Maintain the pressure at a minimum of 1000 psi by recharging with the H₂/CO mixture as it is consumed.[6]

-

Monitor the reaction progress by vapor phase chromatography (VPC). The reaction is typically complete within 90 minutes, achieving high conversion of 2-butene.[6]

-

Upon completion, cool the autoclave to room temperature and carefully vent the excess gas.

-

The product, this compound, can be purified from the reaction mixture by fractional distillation.

Chemical Reactivity

This compound exhibits typical aldehyde reactivity. Key reactions include:

-

Oxidation: Can be oxidized to 2-methylbutanoic acid.

-

Reduction: Can be reduced to 2-methylbutanol.

-

Aldol Condensation: Can undergo a self-aldol reaction in the presence of a base, such as potassium carbonate, to form a β-hydroxy aldehyde.[7] However, due to the lack of α-hydrogens in the aldol product, it cannot subsequently undergo dehydration to form an α,β-unsaturated aldehyde.[7]

Biochemical Significance and Applications in Drug Development

This compound is a naturally occurring compound found in various fruits, fermented products, and is a metabolite in eukaryotes, including humans.[2]

Metabolic Pathways

This compound is a product of the isoleucine degradation pathway.[2] In this pathway, the amino acid isoleucine is catabolized, leading to the formation of various intermediates, including this compound.

Caption: Simplified Isoleucine degradation pathway.

Biomarker for Disease Detection

Recent research has highlighted this compound as a potential non-invasive biomarker for several diseases.[8] Its concentration in biological samples like breath, urine, and feces can indicate alterations in metabolic pathways associated with specific health conditions.[8]

Table 2: Potential Clinical Applications of this compound as a Biomarker

| Disease | Biological Matrix | Significance | Reference(s) |

| Uropathogenic Proteus Infections | Volatiles | A characteristic volatile biomarker for the detection of the uropathogen Proteus. | [8][9] |

| Nonalcoholic Fatty Liver Disease (NAFLD) | Breath, Feces | Alterations in gut microbiota and metabolic pathways can lead to changes in VOC production. | [2][8] |

| Inflammatory Bowel Disease (IBD) | Breath, Feces | Changes in the gut microbiome and metabolic dysfunction can be reflected in VOC profiles. | [8] |

| Celiac Disease | Not specified | Has been linked to this inborn metabolic disorder. | [2] |

Experimental Protocol: Quantification of this compound in Biological Samples

The use of isotopically labeled this compound, such as this compound-¹³C₂, as an internal standard in mass spectrometry-based methods allows for precise and accurate quantification.[8]

Materials and Reagents:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Solid-phase microextraction (SPME) fibers or thermal desorption tubes

-

This compound standard solutions

-

This compound-¹³C₂ internal standard solution

-

Biological samples (e.g., urine, breath condensate)

Procedure:

-

Sample Preparation:

-

For liquid samples (e.g., urine), a specific volume is placed in a vial.

-

For breath samples, a defined volume is drawn through a thermal desorption tube.[8]

-

-

Internal Standard Spiking: A known amount of this compound-¹³C₂ is added to each sample and calibration standard.

-

Extraction:

-

For liquid samples, headspace SPME can be used to extract volatile compounds.

-

For breath samples, the thermal desorption tube is heated to release the trapped volatiles.

-

-

GC-MS Analysis:

-

The extracted volatiles are introduced into the GC-MS system.

-

The GC separates the components of the mixture, and the MS detects and quantifies the target analytes.

-

-

Quantification:

-

A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of this compound-¹³C₂ against the concentration of the standards.

-

The concentration of this compound in the unknown samples is determined using the regression equation from the calibration curve.[8]

-

Caption: Experimental workflow for biomarker quantification.

Safety and Handling

This compound is a highly flammable liquid and vapor.[10] It can cause serious eye irritation, skin irritation, and may cause an allergic skin reaction and respiratory irritation.[10] It is also toxic to aquatic life with long-lasting effects.[10]

Precautions for Safe Handling:

-

Keep away from heat, sparks, open flames, and other ignition sources.[11][12]

-

Wear appropriate personal protective equipment, including safety goggles, gloves, and respiratory protection if ventilation is inadequate.[11]

-

Ground and bond containers when transferring material to prevent static discharge.[11][12]

-

Store in a cool, dry, well-ventilated place in tightly closed containers.[11][13]

Conclusion

This compound is a versatile chemical with established roles in the flavor and fragrance industries and growing significance in the field of medical diagnostics. A thorough understanding of its chemical properties, synthesis, and biological relevance is crucial for researchers and professionals in these areas. This guide provides a foundational understanding to support further research and application of this important aldehyde.

References

- 1. nbinno.com [nbinno.com]

- 2. Human Metabolome Database: Showing metabocard for (±)-2-Methylbutanal (HMDB0031526) [hmdb.ca]

- 3. This compound | C5H10O | CID 7284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ymdb.ca [ymdb.ca]

- 5. US4484006A - Synthesis of this compound - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 12. synerzine.com [synerzine.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Biosynthesis of 2-Methylbutanal in Microorganisms

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 2-methylbutanal, a significant flavor and aroma compound, within various microorganisms. This compound, known for its characteristic malty and chocolate-like aroma, is a key volatile compound in a wide array of fermented foods and beverages, including cheese, beer, and wine.[1][2] Its production is primarily a result of the microbial catabolism of the branched-chain amino acid L-isoleucine via the well-established Ehrlich pathway.[1][3] This document details the core metabolic pathways, the key enzymes involved, and their genetic determinants. Furthermore, it presents quantitative data on this compound production, detailed experimental protocols for its analysis, and visual diagrams of the relevant biochemical and analytical workflows to support advanced research and development.

Core Biosynthetic Pathway: The Ehrlich Pathway

The primary route for the formation of this compound from L-isoleucine in microorganisms is the Ehrlich pathway.[1][4] This catabolic sequence is a central process in the formation of "fusel alcohols" and their corresponding aldehydes, which are critical to the sensory profile of fermented products.[3][5] The pathway consists of a three-step enzymatic conversion.

-

Transamination: The pathway is initiated by the removal of the amino group from L-isoleucine. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAAT), which transfers the amino group to an α-keto acid acceptor, most commonly α-ketoglutarate, to form glutamate. The product of this initial step is α-keto-β-methylvaleric acid (KMV).[6][7]

-

Decarboxylation: The intermediate, α-keto-β-methylvaleric acid, is then decarboxylated (a carboxyl group is removed as CO₂) by an α-keto acid decarboxylase to yield this compound.[4][8] In yeasts like Saccharomyces cerevisiae, this reaction can be catalyzed by specific decarboxylases such as Aro10p, as well as by pyruvate decarboxylases (PDCs) which exhibit broad substrate specificity.[6][9]

-

Reduction or Oxidation: this compound stands at a metabolic branch point and can be further converted.

-

Reduction: It can be reduced to the corresponding fusel alcohol, 2-methyl-1-butanol (active amyl alcohol), by the action of alcohol dehydrogenases (ADHs).[3][6] This is the predominant fate in many yeast fermentations.[3]

-

Oxidation: Alternatively, it can be oxidized to 2-methylbutanoic acid by aldehyde dehydrogenases (ALDHs).[10]

-

The balance between the reduction and oxidation of this compound is highly dependent on the specific microorganism and the cultivation conditions, particularly the redox state (NADH/NAD⁺ ratio) of the cell.[3]

Key Microorganisms in this compound Biosynthesis

A diverse range of microorganisms utilize the Ehrlich pathway for amino acid catabolism.

-

Yeasts: Saccharomyces cerevisiae is the most extensively studied organism in this context, given its central role in producing alcoholic beverages where fusel alcohols and aldehydes are key flavor contributors.[3][11] Other non-Saccharomyces yeasts are also known to produce these compounds.[4]

-

Lactic Acid Bacteria (LAB): LAB are fundamental to the ripening and flavor development of cheese and other fermented dairy products.[12][13] Genera such as Lactococcus, Lactobacillus, and Streptococcus catabolize isoleucine to produce this compound, which is a crucial component of the characteristic flavor of many cheeses.[12][14]

-

Other Bacteria: Engineered strains of Escherichia coli and Corynebacterium crenatum have been developed to produce 2-methyl-1-butanol as a biofuel, a process that proceeds through the this compound intermediate.[9][15]

Data Presentation: Enzymes and Quantitative Production

The following tables summarize the key enzymes involved in the pathway and reported concentrations of this compound produced by various microorganisms.

Table 1: Key Enzymes in the Biosynthesis of this compound

| Enzyme Class | Specific Enzyme (Gene) Example | Function | Microorganism Example(s) |

| Aminotransferase | Branched-Chain Amino Acid Aminotransferase (BAT1, BAT2) | L-Isoleucine → α-Keto-β-methylvalerate | Saccharomyces cerevisiae |

| Aromatic Aminotransferase (AraT) | L-Isoleucine → α-Keto-β-methylvalerate | Lactic Acid Bacteria | |

| Decarboxylase | α-Keto Acid Decarboxylase (ARO10) | α-Keto-β-methylvalerate → this compound | Saccharomyces cerevisiae[6] |

| Pyruvate Decarboxylase (PDC1, PDC5, PDC6) | α-Keto-β-methylvalerate → this compound (broad specificity) | Saccharomyces cerevisiae[9] | |

| Branched-Chain α-Keto Acid Decarboxylase | α-Keto-β-methylvalerate → this compound | Lactococcus lactis[8] | |

| Dehydrogenase | Alcohol Dehydrogenase (ADH1-7) | This compound ↔ 2-Methyl-1-butanol | Saccharomyces cerevisiae |

| Aldehyde Dehydrogenase (ALD family) | This compound → 2-Methylbutanoic acid | Saccharomyces cerevisiae |

Table 2: Quantitative Production of this compound in Microorganisms

| Microorganism | Matrix / Medium | Fermentation Conditions | This compound Concentration | Reference |

| Lactococcus lactis | Cheese matrix | Ripening | 150.31 - 175.39 µg/kg | [16] |

| Saccharomyces cerevisiae | Fermented Beverage | Standard Fermentation | Varies widely (µg/L to mg/L range) | [3][5] |

| Cyanobacteria | Culture Medium | Grown under blue light | Identified as a major volatile compound | [16] |

| Engineered E. coli | Glucose Medium | Anaerobic Fermentation | Intermediate for 2-methylbutanol production | [17][18] |

Note: Concentrations can vary significantly based on strain, substrate availability, and precise process parameters.

Experimental Protocols

Protocol for Quantification of this compound via HS-SPME-GC-MS

This protocol outlines a standard method for the extraction and quantification of volatile this compound from a liquid microbial culture.[1]

Objective: To determine the concentration of this compound in a sample.

Materials:

-

Gas-tight vial (e.g., 20 mL) with septum cap

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Heater-stirrer block

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Internal Standard (IS) solution (e.g., 2-methyl-3-heptanone in methanol)

-

Calibration standards of this compound

-

Sodium chloride (NaCl)

Procedure:

-

Sample Preparation:

-

Place 5 mL of the microbial culture (or a centrifuged supernatant) into a 20 mL gas-tight vial.

-

Add a precise amount of the internal standard solution.

-

Add 1.5 g of NaCl to the vial to increase the ionic strength of the matrix, which enhances the release of volatile compounds into the headspace ("salting-out" effect).

-

Immediately seal the vial with the septum cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Place the vial in the heater block set to a specific temperature (e.g., 50°C).

-

Allow the sample to equilibrate with stirring for 10 minutes.

-

Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature and stirring.

-

Retract the fiber into the needle.

-

-

GC-MS Analysis:

-

Immediately insert the SPME needle into the heated GC inlet (e.g., 250°C) to desorb the trapped analytes onto the column.

-

GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Temperature Program: A typical program starts at 40°C (hold for 3 min), then ramps at 5°C/min to 150°C, then at 15°C/min to 250°C (hold for 5 min).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for highest sensitivity and specificity, or in full scan mode for identification. Target ions for this compound (m/z): 57, 86, 41.

-

-

Quantification:

-

Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard.

-

Construct a calibration curve by analyzing standards of known concentrations using the ratio of the peak area of this compound to the peak area of the internal standard.

-

Calculate the concentration of this compound in the sample using the calibration curve.

-

Protocol for Branched-Chain Amino Acid Aminotransferase (BCAAT) Activity Assay

Objective: To measure the activity of BCAAT in a microbial cell-free extract.

Principle: The assay measures the rate of glutamate production from the transamination of L-isoleucine and α-ketoglutarate. The amount of glutamate formed is quantified via HPLC or a coupled enzymatic reaction.

Materials:

-

Cell-free extract (prepared by cell lysis and centrifugation)

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0

-

L-isoleucine solution (e.g., 50 mM)

-

α-ketoglutarate solution (e.g., 20 mM)

-

Pyridoxal-5'-phosphate (PLP) solution (1 mM), a required cofactor

-

Trichloroacetic acid (TCA) to stop the reaction

-

HPLC system for amino acid analysis or reagents for a coupled spectrophotometric assay.

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

800 µL Reaction Buffer

-

50 µL PLP solution

-

50 µL α-ketoglutarate solution

-

50 µL cell-free extract (containing the enzyme)

-

-

Pre-incubation: Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

-

Initiation of Reaction: Start the reaction by adding 50 µL of the L-isoleucine solution. Mix gently.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes). A time-course experiment is recommended to ensure the reaction rate is linear.

-

Termination of Reaction: Stop the reaction by adding 100 µL of 10% (w/v) TCA. This will precipitate the proteins.

-

Sample Preparation for Analysis: Centrifuge the tube at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein. Collect the supernatant for analysis.

-

Quantification of Glutamate:

-

Analyze the supernatant using an HPLC system equipped for amino acid analysis (e.g., with pre-column derivatization).

-

Quantify the glutamate peak by comparing it to a standard curve of known glutamate concentrations.

-

-

Calculation of Activity: Calculate the enzyme activity, typically expressed as µmol of product formed per minute per mg of total protein (Specific Activity). A control reaction lacking the L-isoleucine substrate should be run in parallel to account for any background glutamate.

Mandatory Visualizations

Caption: The Ehrlich pathway for L-isoleucine catabolism.

Caption: HS-SPME-GC-MS analytical workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Tequila - Wikipedia [en.wikipedia.org]

- 3. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pricklycider.com [pricklycider.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production of 2-methyl-1-butanol in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.asm.org [journals.asm.org]

- 12. higiene.unex.es [higiene.unex.es]

- 13. Biosynthesis and role of 3-methylbutanal in cheese by lactic acid bacteria: Major metabolic pathways, enzymes involved, and strategies for control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Enriching the Production of 2-Methyl-1-Butanol in Fermentation Process Using Corynebacterium crenatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Biocompatible α‐Methylenation of Metabolic Butyraldehyde in Living Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. research.ed.ac.uk [research.ed.ac.uk]

The Olfactory Signature of 2-Methylbutanal: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the olfactory properties, aroma profile, and analytical methodologies for the key aroma compound 2-Methylbutanal.

Introduction

This compound (CAS No. 96-17-3) is a branched-chain aldehyde that plays a pivotal role in the characteristic aroma profiles of a diverse range of food products, including cheese, bread, beer, roasted nuts, and cocoa.[1] Its potent and distinct aroma, often described as malty, nutty, and chocolate-like, makes it a significant compound in the fields of flavor chemistry, food science, and sensory analysis.[1][2] Understanding the olfactory properties, formation pathways, and analytical quantification of this compound is crucial for researchers in product development, quality control, and those investigating the intricate mechanisms of taste and smell. This technical guide provides a comprehensive overview of this compound, including its olfactory characteristics, formation pathways, quantitative data, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

This compound, also known as 2-methylbutyraldehyde, is a colorless to pale yellow liquid with a strong, pungent odor at high concentrations.[3] At lower, food-relevant concentrations, it imparts pleasant malty, fruity, and nutty aromas.

| Property | Value |

| Synonyms | 2-Methylbutyraldehyde, α-Methylbutyraldehyde |

| Molecular Formula | C₅H₁₀O |

| Molecular Weight | 86.13 g/mol |

| Boiling Point | 90-93 °C at 760 mmHg |

| Density | ~0.80 g/mL (at 20-25 °C) |

| Solubility | Slightly soluble in water; miscible with organic solvents |

Olfactory Properties and Aroma Profile

The aroma profile of this compound is complex and concentration-dependent. Its key sensory descriptors include:

-

Malty: A dominant and characteristic note, often associated with cereals and baked goods.[2]

-

Nutty: Reminiscent of roasted nuts, a desirable attribute in many food products.

-

Chocolate/Cocoa: Contributes to the characteristic aroma of cocoa and chocolate.[2][4]

-

Fruity: Exhibits underlying fruity notes, sometimes described as apple-like.[5]

-

Coffee: A roasted, coffee-like aroma can also be perceived.[4]

The perceived aroma of this compound is also influenced by the food matrix in which it is present, as interactions with other volatile and non-volatile compounds can modulate its sensory perception.[5]

Quantitative Data

Odor Thresholds

The odor threshold of this compound varies significantly depending on the medium. This highlights the importance of considering the matrix when evaluating its sensory impact.

| Matrix | Odor Threshold | Reference(s) |

| Air | 1 ppb | [1] |

| Water | 1.0 µg/kg | [5] |

| Cheese | 175.4 µg/kg | [5][6] |

| Wine (Model Solution) | 16 µg/L | [5] |

Concentration in Food Products

The concentration of this compound in various food products can range from trace amounts to several hundred micrograms per kilogram.

| Food Product | Typical Concentration Range (µg/kg) | Reference(s) |

| Cheddar Cheese | 150 - 325 | [1] |

| Rye Bread (crumb) | 180 - 250 | [1] |

| Beer (Lager) | 50 - 150 | [1] |

| Roasted Peanuts | 200 - 500 | [1] |

| Dry-Cured Ham | 100 - 400 | [1] |

| Cocoa Powder | 300 - 1000 | [1] |

Formation Pathways

This compound is primarily formed through two key chemical reactions during food processing and fermentation: the Maillard reaction and the subsequent Strecker degradation of the amino acid isoleucine.[4][7] It can also be produced biologically through the Ehrlich pathway in microorganisms.[8][9]

Strecker Degradation of L-Isoleucine

The Strecker degradation is a reaction between an α-amino acid and a dicarbonyl compound, which is often a product of the Maillard reaction.[1] This pathway is a major contributor to the formation of this compound in thermally processed foods.

Ehrlich Pathway

In microorganisms such as yeast, this compound can be formed from L-isoleucine via the Ehrlich pathway. This metabolic route involves a series of enzymatic reactions.[8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. An Algorithm for 353 Odor Detection Thresholds in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. researchgate.net [researchgate.net]

- 8. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2-Methylbutanal: A Comprehensive Toxicological and Safety Profile for Researchers

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and safety information for 2-Methylbutanal (CAS No. 96-17-3). The information is compiled from a variety of sources, including regulatory agency data, scientific literature, and safety data sheets, to support risk assessment and safe handling practices in research and development settings.

Chemical and Physical Properties

This compound, also known as 2-methylbutyraldehyde, is a branched-chain aldehyde with the molecular formula C5H10O. It is a flammable, colorless to light yellow liquid with a pungent odor.

Toxicological Data Summary

The toxicological profile of this compound has been evaluated through various in vivo and in vitro studies. The following tables summarize the key quantitative data.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male) | Oral | 6884 mg/kg bw | [1] |

| LD50 | Rat | Oral | 6400 mg/kg | [2][3] |

| LD50 | Rabbit (male) | Dermal | 5400 mg/kg bw | [1] |

| LC50 | Rat | Inhalation | 50.5 mg/L (4h) | [1] |

| LC50 | Rat | Inhalation | 14,000 ppm (4h) | [3][4] |

Table 2: Irritation Data

| Endpoint | Species | Exposure | Result | Reference |

| Skin Irritation | Rabbit | 4 hours | Moderate skin irritation (read-across) | [1] |

| Eye Irritation | Rabbit | - | Causes serious eye irritation (read-across) | [1][4] |

Table 3: Sensitization Data

| Test | Species | Result | Reference |

| Skin Sensitization (OECD 429) | Mouse | Sensitizing | [1] |

Table 4: Genotoxicity Data

| Test Type | Test System | Metabolic Activation | Result | Reference |

| Ames Test (OECD 471) | Salmonella typhimurium | Without | Negative (read-across) | [1] |

| Mammalian Gene Mutation (OECD 476) | V79 cells, Chinese hamster | Without | Positive (read-across) | [1] |

| UDS Test (OECD 482) | Rat hepatocytes | - | Positive (read-across) | [1] |

| UDS Test (OECD 482) | Human hepatocytes | - | Negative (read-across) | [1] |

| In vivo Micronucleus (OECD 474) | Mouse | - | Negative (read-across) | [1] |

Table 5: Repeated Dose and Carcinogenicity Data

| Study Type | Species | Route | NOAEC | Result | Reference |

| Chronic Toxicity (OECD 453) | Rat, Mouse | Inhalation | 500 ppm (24 months) | - | [1] |

| Carcinogenicity (OECD 453) | Rat, Mouse | Inhalation | 2000 ppm | Negative (read-across) | [1] |

Experimental Protocols

The toxicological studies cited in this guide were conducted following standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed descriptions of the methodologies for the key experiments.

Acute Oral Toxicity (OECD 401)

The acute oral toxicity of this compound was assessed based on the principles of OECD Test Guideline 401. This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.

-

Principle: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group. Observations of effects and mortality are made.

-

Test Animals: The preferred species is the rat. Healthy, young adult animals of a single sex (or both, if specified) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered by gavage in a single dose.

-

Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

A necropsy of all animals is performed at the end of the observation period.

-

-

Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the test animals) is calculated.

Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The potential of this compound to cause skin sensitization was evaluated using the Local Lymph Node Assay (LLNA), as described in OECD Test Guideline 429.

-

Principle: The LLNA is based on the principle that sensitizing chemicals induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application. This proliferation is proportional to the dose and potency of the allergen.

-

Test Animals: Mice are used as the test species.

-

Procedure:

-

The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.

-

On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously to measure lymphocyte proliferation.

-

The draining auricular lymph nodes are excised and the incorporation of the radiolabel is measured.

-

-

Data Analysis: A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

The mutagenic potential of this compound was assessed using the Ames test, following OECD Test Guideline 471.

-

Principle: This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of a substance to cause reverse mutations, restoring the ability of the bacteria to grow in an amino acid-deficient medium.

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).

-

The bacteria are plated on a minimal agar medium lacking the essential amino acid.

-

After incubation, the number of revertant colonies is counted.

-

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Mechanism of Toxicity and Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been definitively identified in the literature, the toxicological effects of aldehydes, in general, are understood to be mediated through several key mechanisms. As a short-chain aldehyde, this compound is expected to act as a "hard" electrophile.[2]

The primary mechanism of aldehyde toxicity involves the formation of covalent adducts with biological macromolecules.[1] The electrophilic aldehyde group can react with nucleophilic groups in proteins, such as the primary amine groups on lysine residues, forming Schiff bases.[2] This can lead to protein dysfunction and cellular damage.

Furthermore, exposure to aldehydes can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates.[4][5] This can lead to a cascade of downstream effects, including inflammation and apoptosis. The activation of stress-responsive signaling pathways, such as the NF-κB pathway, has been observed in response to aldehyde exposure.[6]

The metabolism of aldehydes is a critical detoxification pathway, primarily mediated by aldehyde dehydrogenases (ALDHs), which oxidize aldehydes to less reactive carboxylic acids.[4]

Safety Information and Hazard Classification

Based on the available data, this compound is classified as a hazardous substance with the following GHS classifications:

-

Flammable liquids: Category 2 (H225: Highly flammable liquid and vapor)[1][7][8]

-

Serious eye damage/eye irritation: Category 2 (H319: Causes serious eye irritation)[1][4][7][8]

-

Skin sensitization: Category 1 (H317: May cause an allergic skin reaction)[1][4][7][8]

-

Specific target organ toxicity - single exposure (respiratory tract irritation): Category 3 (H335: May cause respiratory irritation)[1][4][7][8]

-

Hazardous to the aquatic environment - long-term hazard: Category 2 (H411: Toxic to aquatic life with long lasting effects)[1][7][8]

Precautionary Statements:

-